molecular formula C9H16O2 B163526 (E)-9,9,9-Trideuterio-4-hydroxynon-2-enal

(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal

Cat. No.: B163526
M. Wt: 159.24 g/mol
InChI Key: JVJFIQYAHPMBBX-PKJLGKQPSA-N
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Description

(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal is a deuterated derivative of 4-hydroxynon-2-enal (4-HNE), a well-studied lipid peroxidation product implicated in oxidative stress and cellular signaling. The compound features three deuterium atoms at the 9th carbon position, replacing hydrogen isotopes. This modification is typically employed in metabolic tracer studies to investigate lipid peroxidation pathways, leveraging deuterium’s stability and isotopic detectability in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy Nonenal-d3 is synthesized by the oxidation of lipids containing polyunsaturated omega-6 fatty acids . The synthetic route involves the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 4-Hydroxy Nonenal-d3 involves large-scale lipid oxidation processes. The process starts with the extraction of polyunsaturated fatty acids from natural sources, followed by their oxidation in the presence of deuterated reagents. The product is then purified using techniques such as distillation or chromatography to obtain high-purity 4-Hydroxy Nonenal-d3 .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Nonenal-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products Formed

    Oxidation Products: Various aldehydes and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted functional groups.

    Michael Addition Products: Adducts with nucleophiles.

Scientific Research Applications

Internal Standard in Analytical Chemistry

  • Gas Chromatography and Mass Spectrometry : 4-HNE-d3 serves as an internal standard for quantifying 4-HNE in biological samples. Its deuterated nature allows for precise measurement by distinguishing it from non-deuterated compounds during analysis .

Marker of Lipid Peroxidation

  • Oxidative Stress Studies : As a product of lipid peroxidation, 4-HNE-d3 is utilized as a biomarker to study oxidative stress in various biological systems. This is particularly relevant in research involving polyunsaturated fatty acids and their metabolic pathways .

Cellular Signaling and Pathways

  • Second Messenger Role : 4-HNE-d3 is studied for its involvement in cellular signaling processes, acting as a second messenger for reactive oxygen species (ROS). It influences various signaling pathways related to cell proliferation and apoptosis .

Pathophysiological Implications

  • Cancer Research : The compound's interaction with acetaldehyde dehydrogenase 2 (ALDH2) suggests it plays a role in cancer metabolism and progression. Elevated levels of 4-HNE have been linked to tumorigenesis, making it a target for cancer therapeutic strategies .
  • Neurodegenerative Disorders : Research indicates that 4-HNE-d3 may contribute to the pathogenesis of neurodegenerative diseases such as Alzheimer's by promoting oxidative damage to cellular components .

Investigative Tool in Disease Mechanisms

  • Cardiovascular Diseases : Studies have shown that increased activity of ALDH2 can mitigate the effects of cardiac ischemia, with 4-HNE-d3 being involved in the detoxification processes that protect against oxidative damage during ischemic events .
  • Toxicology : As a cytotoxic product of lipid peroxidation, 4-HNE-d3 is investigated for its role in various toxicological studies, particularly regarding its effects on cellular integrity and function .

Development of Antioxidants

  • Formulation of Protective Agents : The compound is explored in the development of antioxidants aimed at reducing oxidative stress in food and pharmaceutical industries. Its ability to interact with reactive species makes it valuable for creating protective formulations .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Chemical ResearchInternal standard for chromatography
Biological ResearchMarker for oxidative stress
Cancer ResearchInteraction with ALDH2
Neurodegenerative StudyImplications in Alzheimer's disease
Cardiovascular ResearchRole in cardiac protection
Industrial DevelopmentAntioxidant formulation

Case Study 1: Role in Cancer Metabolism

A study published in Free Radical Biology and Medicine investigated the effects of 4-HNE on cancer cell lines. It was found that elevated levels of 4-HNE induced apoptosis through the activation of caspases, highlighting its dual role as both a signaling molecule and a potential therapeutic target in cancer treatment .

Case Study 2: Neurodegeneration Mechanisms

Research conducted by Esterbauer et al. demonstrated that increased concentrations of 4-HNE are associated with oxidative damage in neurodegenerative diseases. The study emphasized the importance of monitoring lipid peroxidation products like 4-HNE-d3 to understand their contributions to neuronal cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (E)-9,9,9-Trideuterio-4-hydroxynon-2-enal with non-deuterated 4-HNE and other related aldehydes or deuterated derivatives.

Structural and Functional Differences

Non-deuterated 4-HNE: Lacks deuterium at the 9th carbon, making it more reactive in hydrogen-bonding interactions. Higher susceptibility to enzymatic degradation (e.g., via aldose reductase), limiting its utility in long-term metabolic studies.

Deuterated Analogs (e.g., 4-HNE-d₃): Deuterium substitution reduces metabolic turnover due to the kinetic isotope effect, enhancing tracer stability in vivo . Mass spectrometry differentiation is facilitated by a +3 Da shift, enabling precise tracking in complex biological matrices.

Other Lipid Peroxidation Products (e.g., malondialdehyde, acrolein) :

  • Smaller molecular weight and higher electrophilicity compared to 4-HNE derivatives, leading to distinct protein adduction patterns.

Physicochemical Properties

Property This compound Non-deuterated 4-HNE Malondialdehyde
Molecular Weight (g/mol) ~159.2 (with deuterium) 156.2 72.06
Solubility in Water Moderate (deuterium may reduce polarity) Moderate High
Half-life in Plasma Extended (~2–4 hours) Short (~30 minutes) <10 minutes
Detection Method LC-MS/MS (+3 Da shift) LC-MS/MS Colorimetric assays

Note: Data extrapolated from general deuterium substitution principles, as specific studies on this compound are absent in the provided evidence.

Research Findings

  • Stability : Deuterated 4-HNE analogs exhibit prolonged stability in biological systems, critical for tracing lipid peroxidation in chronic disease models (e.g., atherosclerosis) .
  • Toxicity: Reduced reactivity of deuterated forms may lower cytotoxicity compared to non-deuterated 4-HNE, though this requires empirical validation.
  • Synthetic Challenges : Deuterium incorporation at the 9th carbon necessitates specialized synthetic routes, such as catalytic deuteration or deuterated precursor use, increasing production costs .

Limitations of Available Evidence

However, structural parallels can be drawn to compounds with alkyl chain modifications (e.g., piperidin-4-yl esters with varying carbon chains in ). For instance:

  • Chain Length vs. Isotopic Substitution : While focuses on alkyl chain extensions in piperidine derivatives, the target compound’s deuterium substitution represents a distinct strategy for altering molecular behavior (stability vs. chain-length-dependent solubility).

Biological Activity

(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal (4-HNE-d3) is a deuterated variant of 4-hydroxynonenal (4-HNE), a significant product of lipid peroxidation derived from polyunsaturated fatty acids. This compound has garnered attention due to its biological activities and implications in various pathophysiological processes.

Target of Action

The primary target of 4-HNE-d3 is acetaldehyde dehydrogenase 2 (ALDH2) . This enzyme plays a crucial role in detoxifying aldehydes, including those generated during oxidative stress. 4-HNE-d3 acts as both a substrate and an inhibitor of ALDH2, influencing its activity and the overall metabolic pathways related to aldehyde detoxification .

Mode of Action

4-HNE-d3's interaction with ALDH2 can lead to reversible inhibition at lower concentrations, while higher concentrations may cause irreversible modifications through covalent bonding. This duality suggests that the concentration of 4-HNE-d3 is critical in determining its biological effects .

Formation and Stability

4-HNE-d3 is generated during the oxidation of n-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid. Its stability and degradation kinetics can vary based on environmental conditions and cellular contexts. In laboratory settings, the compound's effects on cellular functions can change over time, indicating a complex interaction with biological systems .

Cellular Effects

4-HNE-d3 influences various cellular processes:

  • Cell Signaling : It modulates key signaling pathways including the MAPK pathway and transcription factors like Nrf2 and NF-κB, which are vital for cellular stress responses .
  • Gene Expression : The compound can alter gene expression profiles by forming covalent adducts with proteins and nucleic acids, disrupting normal cellular functions .

Oxidative Stress and Disease

As a marker of oxidative stress, 4-HNE-d3 is implicated in several diseases:

  • Cancer : It promotes cell proliferation at low concentrations but induces apoptosis at higher levels, linking it to tumorigenesis .
  • Neurodegenerative Diseases : The compound's reactivity with neuronal proteins can lead to functional impairments associated with diseases like Alzheimer's and Parkinson's .
  • Cardiovascular Diseases : Increased levels of 4-HNE have been correlated with cardiac ischemia and other cardiovascular conditions due to its effects on mitochondrial function .

Case Studies

  • Inhibition of ALDH2 : A study demonstrated that 4-HNE acts as an inhibitor of ALDH2, affecting its enzymatic activity in human cells. This inhibition was found to be concentration-dependent, highlighting the importance of maintaining low oxidative stress levels for cellular health .
  • Role in Aging : Research indicates that elevated levels of 4-HNE are associated with aging-related diseases. The detoxification mechanisms involving glutathione S-transferases (GSTs) play a protective role against the accumulation of 4-HNE in aging tissues .

Data Table

Biological ActivityMechanismImplications
Inhibition of ALDH2Reversible/Irreversible modificationCancer progression
Modulation of signaling pathwaysAlters gene expressionNeurodegenerative diseases
Formation of adductsDisrupts protein functionCardiovascular diseases

Q & A

Basic Research Questions

Q. How is (E)-9,9,9-Trideuterio-4-hydroxynon-2-enal synthesized, and what are the critical parameters for optimizing deuterium incorporation?

Methodological Answer: Synthesis involves deuterium labeling at the C9 position via catalytic exchange or deuterated reagents. Key steps include:

  • Deuterium Source : Use NaBD₄ or D₂O to ensure isotopic purity.
  • Reaction Control : Maintain anhydrous conditions (e.g., THF) and low temperatures (0–5°C) to minimize proton back-exchange .
  • Purification : Flash chromatography (5:1 petroleum ether-EtOAc) isolates the (E)-isomer and removes non-deuterated byproducts .

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Time12–24 hoursEnsures complete deuteration
Stoichiometry (D:H)3:1Maximizes C9 substitution
Temperature0–5°CPrevents thermal degradation

Validation via ESI-MS (e.g., m/z 332 [M + Na]⁺) confirms isotopic integrity .

Q. What analytical techniques confirm structural integrity and isotopic purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (δ 5.74 ppm, J = 14.9 Hz) confirms the (E)-configuration, while ²H NMR verifies deuterium absence at C9 .
  • High-Resolution MS : ESI-MS detects a +3 Da shift (m/z 310 [M + H]⁺ vs. non-deuterated analog) .
  • IR Spectroscopy : Peaks at 1659 cm⁻¹ (C=O stretch) and 3282 cm⁻¹ (N-H stretch) validate functional groups .

Q. How do deuterium kinetic isotope effects (KIE) influence the compound’s reactivity in lipid peroxidation studies?

Methodological Answer: Deuteration at C9 alters reaction kinetics due to reduced bond cleavage rates. Strategies include:

  • Comparative Kinetics : Compare rate constants (e.g., kH/kD) with non-deuterated analogs using Arrhenius plots .
  • Computational Modeling : Density Functional Theory (DFT) predicts KIE by calculating bond dissociation energies (e.g., C9-H vs. C9-D) .
  • Radical Trapping : Use TEMPO to isolate deuteration impacts on propagation vs. termination steps .

Experimental Design :

  • Use LC-MS/MS to quantify lipid peroxidation products (e.g., 4-HNE) in deuterated vs. control systems.
  • Monitor pH and solvent polarity to minimize confounding variables .

Q. How can contradictions in kinetic data from deuterium isotope effects be resolved?

Methodological Answer: Contradictions often arise from:

  • Proton Contamination : Validate deuterium purity via ²H NMR and isotopic dilution assays .
  • Environmental Factors : Control humidity (<5% RH) and solvent deuteration levels during experiments .
  • Statistical Analysis : Apply ANOVA to differentiate isotopic effects from experimental noise (e.g., ±5% error thresholds) .

Mitigation Workflow :

Replicate experiments under identical conditions.

Use multivariate regression to isolate variables (e.g., temperature, solvent).

Cross-validate with computational models (e.g., KIE simulations) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Solvent Stability : Avoid protic solvents (e.g., H₂O, MeOH) to limit proton exchange. Use anhydrous THF or DCM for long-term storage .
  • Light Sensitivity : UV/Vis spectra (λmax ~270 nm) indicate photodegradation risks; use opaque containers .

Degradation Markers :

ConditionDegradation ProductDetection Method
High HumidityNon-deuterated analogESI-MS (m/z shift –3 Da)
Light ExposureIsomerized (Z)-formHPLC retention time shift
Elevated TempOxidized carboxylic acidIR (1710 cm⁻¹ C=O stretch)

Q. How can isotopic labeling be leveraged to study protein-adduct formation with this compound?

Methodological Answer:

  • Isotopic Tracing : Use ²H-labeled compound in LC-MS/MS to track protein adducts (e.g., Michael adducts with histidine residues) .
  • Competitive Binding Assays : Co-incubate deuterated/non-deuterated analogs to quantify binding affinity shifts via SPR or ITC .
  • Structural Analysis : X-ray crystallography or cryo-EM identifies deuterium-induced conformational changes in adducts .

Key Parameters :

  • Maintain physiological pH (7.4) to mimic in vivo conditions.
  • Use deuterated buffers (e.g., D₂O-based PBS) to minimize proton exchange .

Properties

IUPAC Name

(E)-9,9,9-trideuterio-4-hydroxynon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJFIQYAHPMBBX-PKJLGKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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